molecular formula C22H24ClN3OS2 B2962219 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride CAS No. 1215332-92-5

2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride

Cat. No.: B2962219
CAS No.: 1215332-92-5
M. Wt: 446.02
InChI Key: NLLUELMHXYLPTG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure that combines a benzylsulfanyl group, a tetrahydroisoquinoline moiety, and a thiazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the thiazole ring with a tetrahydroisoquinoline derivative using a suitable base and solvent.

    Attachment of the Benzylsulfanyl Group: The final step involves the nucleophilic substitution of a benzyl halide with a thiol group on the thiazole ring, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the thiazole ring.

    Substitution: The thiazole ring can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated thiazole derivatives.

    Substitution: Halogenated or alkylated thiazole compounds.

Scientific Research Applications

2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1,3-thiazole: Lacks the tetrahydroisoquinoline moiety.

    N-(4-isoquinolinylmethyl)-1,3-thiazole-2-amine: Lacks the benzylsulfanyl group.

    2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide: Contains a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

The unique combination of the benzylsulfanyl group, tetrahydroisoquinoline moiety, and thiazole ring in 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride provides it with distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS2.ClH/c26-21(16-27-14-17-6-2-1-3-7-17)24-22-23-20(15-28-22)13-25-11-10-18-8-4-5-9-19(18)12-25;/h1-9,15H,10-14,16H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUELMHXYLPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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